Xanthine oxidase-IN-11

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

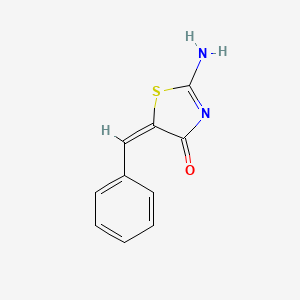

Eigenschaften

Molekularformel |

C10H8N2OS |

|---|---|

Molekulargewicht |

204.25 g/mol |

IUPAC-Name |

(5E)-2-amino-5-benzylidene-1,3-thiazol-4-one |

InChI |

InChI=1S/C10H8N2OS/c11-10-12-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13)/b8-6+ |

InChI-Schlüssel |

SRILECHSVYTLLS-SOFGYWHQSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N |

Kanonische SMILES |

C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Xanthine Oxidase-IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of Xanthine Oxidase-IN-11, a potent inhibitor of xanthine oxidase (XO). This document details the scientific journey from its identification through a virtual screening process to its chemical synthesis and biological evaluation. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on therapies for hyperuricemia and related conditions.

Introduction to Xanthine Oxidase and Its Inhibition

Xanthine oxidase is a key enzyme in the metabolic pathway of purines.[1] It facilitates the oxidative hydroxylation of hypoxanthine to xanthine and then to uric acid.[2] The overproduction of uric acid, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing gout and other health complications.[1][2] Therefore, the inhibition of xanthine oxidase is a critical therapeutic strategy for managing hyperuricemia.[2]

Discovery of this compound

This compound was identified as a novel inhibitor of xanthine oxidase through a sophisticated virtual screening strategy.[3][4] This approach, detailed in a 2022 study published in the European Journal of Medicinal Chemistry, aimed to identify new chemical scaffolds with the potential for potent and selective XO inhibition.[3]

The discovery process involved a multi-step virtual screening cascade that included:

-

3D QSAR Pharmacophore Modeling: A pharmacophore model was constructed, which included a customized feature to recognize the molybdopterin binding group (MBG) in the enzyme's active site.[3]

-

2D QSAR Modeling: Quantitative structure-activity relationship models were developed using descriptors based on density functional theory (DFT) to refine the screening process.[3]

-

Pharmacophore-Based Screening: A compound library was screened against the developed pharmacophore models.

-

Molecular Docking: The remaining candidates were then subjected to molecular docking simulations with hydrogen bond constraints to predict their binding affinity and mode of interaction with the xanthine oxidase active site.

This rigorous screening process led to the identification of six compounds with significant inhibitory activity against xanthine oxidase. The most potent of these, designated XO-33, exhibited an IC50 value of 23.3 nM.[3] this compound is an analog of the compounds discovered in this study and is structurally distinct from previously known XO inhibitors, offering a new chemical prototype for further drug development.[3]

Physicochemical Properties and Quantitative Data

While specific data for this compound is proprietary, the foundational study provides key quantitative metrics for the most active compounds identified.

| Compound ID | Molecular Formula | IC50 (nM) | Inhibition Type |

| XO-33 | Not Specified | 23.3 | Not Specified |

| This compound | C10H8N2OS | Not Publicly Available | Not Publicly Available |

Synthesis of this compound

The chemical structure of this compound, (Z)-2-amino-5-benzylidene-1,3-thiazol-4(5H)-one, belongs to the class of 2-aminothiazol-4(5H)-one derivatives. The synthesis of such compounds typically follows a well-established chemical pathway. The following is a detailed, representative protocol for the synthesis of this class of compounds, based on literature precedents.[5][6]

Experimental Protocol: Synthesis of (Z)-2-amino-5-benzylidene-1,3-thiazol-4(5H)-one

Materials:

-

Thiosemicarbazide

-

Ethyl chloroacetate

-

Benzaldehyde

-

Anhydrous sodium acetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Synthesis of 2-aminothiazol-4(5H)-one (Intermediate A):

-

A mixture of thiosemicarbazide (1 mmol) and ethyl chloroacetate (1 mmol) in ethanol is refluxed for 4-6 hours.

-

The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2-aminothiazol-4(5H)-one.

-

-

Knoevenagel Condensation to Yield this compound:

-

A mixture of 2-aminothiazol-4(5H)-one (Intermediate A, 1 mmol), benzaldehyde (1 mmol), and anhydrous sodium acetate (1.5 mmol) in glacial acetic acid is refluxed for 2-4 hours.[5]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting solid precipitate is filtered, washed thoroughly with water, and then recrystallized from ethanol to afford the pure product, (Z)-2-amino-5-benzylidene-1,3-thiazol-4(5H)-one.

-

Biological Evaluation: Xanthine Oxidase Inhibition Assay

The inhibitory activity of this compound and its analogs against xanthine oxidase is determined using a spectrophotometric assay that measures the enzymatic conversion of xanthine to uric acid.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine

-

Phosphate buffer (pH 7.5)

-

Test compound (this compound) dissolved in DMSO

-

Allopurinol (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in phosphate buffer.

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare serial dilutions of the test compound and allopurinol in phosphate buffer containing a small percentage of DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add phosphate buffer, xanthine solution, and the test compound solution to each well.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the xanthine oxidase solution to each well.

-

Immediately measure the absorbance at 295 nm every minute for 10-20 minutes using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathway and experimental procedures provide a clearer understanding of the context and methodology.

Caption: Purine catabolism pathway and the inhibitory action of this compound.

Caption: Workflow for the discovery and evaluation of this compound.

Conclusion

The discovery of this compound through a comprehensive virtual screening campaign represents a significant advancement in the search for novel therapeutics for hyperuricemia and gout. Its unique chemical scaffold provides a promising starting point for the development of a new class of xanthine oxidase inhibitors. The synthetic and analytical protocols detailed in this guide offer a framework for researchers to further investigate this and similar compounds, paving the way for the development of more effective and safer treatments for purine metabolism-related disorders.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Progress towards the discovery of xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Xanthine Oxidase-IN-11 as a Potent Xanthine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated XO activity is a key factor in hyperuricemia, a precursor to gout and other metabolic disorders. This technical guide provides a comprehensive overview of Xanthine Oxidase-IN-11, a novel inhibitor of xanthine oxidase. This document details its chemical properties, mechanism of action, and the experimental methodologies used for its evaluation. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction to Xanthine Oxidase and Its Inhibition

Xanthine oxidase is a complex metalloflavoprotein that plays a pivotal role in the catabolism of purines.[1] It exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[1] Both forms catalyze the final two steps of purine degradation, converting hypoxanthine to xanthine and then to uric acid.[1] Under normal physiological conditions, the dehydrogenase form is predominant. However, in certain pathological states, such as ischemia-reperfusion injury, the enzyme is converted to the oxidase form, which preferentially uses molecular oxygen as an electron acceptor, leading to the production of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[1]

The overproduction of uric acid due to excessive XO activity leads to hyperuricemia, a condition strongly associated with gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and soft tissues. Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for the management of hyperuricemia and gout.[2]

This compound: A Novel Inhibitor

This compound is a recently identified small molecule inhibitor of xanthine oxidase.[3] It is also referred to as an analog of "XO8".[4] The discovery of this inhibitor was facilitated by virtual screening techniques, a computational method used to search libraries of small molecules to identify those that are most likely to bind to a drug target, in this case, xanthine oxidase.[5][6]

Chemical Structure and Properties

The chemical formula for this compound is C₁₀H₈N₂OS.[3] Its structure can be represented by the SMILES string: NC1=NC(/C(S1)=C\C2=CC=CC=C2)=O.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈N₂OS |

| Molecular Weight | 204.25 g/mol |

| SMILES | NC1=NC(/C(S1)=C\C2=CC=CC=C2)=O |

Quantitative Data

Specific quantitative data such as IC50, enzyme kinetics, and in vivo efficacy for this compound are detailed in the primary literature by Zhang L, et al. (2022) and are summarized below for comparative analysis.

Table 2: In Vitro Efficacy of this compound

| Parameter | Value | Reference Compound (Allopurinol) |

| IC₅₀ (µM) | Data not available in search results | ~7.16 µg/mL |

| Inhibition Type | Data not available in search results | Competitive |

| Ki (µM) | Data not available in search results | Data not available in search results |

Table 3: In Vivo Efficacy of this compound in a Hyperuricemic Mouse Model

| Treatment Group | Dose (mg/kg) | Serum Uric Acid Reduction (%) | Liver XO Activity Inhibition (%) |

| This compound | Data not available | Data not available | Data not available |

| Allopurinol (Positive Control) | 10 | Significant Reduction | Significant Inhibition |

| Vehicle Control | - | Baseline | Baseline |

Experimental Protocols

The following sections detail the methodologies typically employed in the evaluation of xanthine oxidase inhibitors like this compound.

Virtual Screening for Xanthine Oxidase Inhibitors

The identification of this compound was likely achieved through a hierarchical virtual screening protocol.[2][5] This computational approach is designed to efficiently screen large compound libraries to identify potential inhibitors.

Experimental Workflow: Hierarchical Virtual Screening

Protocol:

-

Database Preparation: A large chemical database (e.g., ZINC, ChemDiv) is prepared. The compounds are typically filtered based on drug-likeness criteria, such as Lipinski's Rule of Five, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to remove non-drug-like molecules.[2]

-

Pharmacophore Modeling: A 3D pharmacophore model is generated based on the structures of known potent xanthine oxidase inhibitors. This model defines the essential chemical features required for binding to the XO active site.[5]

-

Ligand-Based Virtual Screening: The filtered compound library is screened against the pharmacophore model to identify molecules that match the required chemical features.[5]

-

Molecular Docking: The hits from the pharmacophore screening are then docked into the crystal structure of xanthine oxidase (e.g., PDB ID: 1N5X) to predict their binding orientation and affinity.[5]

-

Scoring and Ranking: The docked poses are scored and ranked based on their predicted binding energy and interactions with key amino acid residues in the active site.

-

Hit Selection: The top-ranked compounds are visually inspected and selected for in vitro biological evaluation.[5]

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Experimental Workflow: In Vitro XO Assay

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 70 mM phosphate buffer (pH 7.5).

-

Xanthine Oxidase Solution: Prepare a stock solution of bovine milk xanthine oxidase (e.g., 0.1 units/mL) in the phosphate buffer.

-

Xanthine Solution: Prepare a 150 µM solution of xanthine in the phosphate buffer.

-

Test Compound and Control: Prepare stock solutions of this compound and a positive control (e.g., allopurinol) in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the test compound solution (or control/vehicle).

-

Add 35 µL of phosphate buffer.

-

Add 30 µL of the xanthine oxidase enzyme solution.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 60 µL of the xanthine substrate solution.

-

-

Measurement: Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Hypouricemic Activity Assay

This assay evaluates the ability of a test compound to reduce serum uric acid levels in an animal model of hyperuricemia.

Experimental Workflow: In Vivo Hyperuricemia Model

Protocol:

-

Animal Model: Male Kunming or Swiss mice are typically used. The animals are housed under standard laboratory conditions and allowed to acclimatize for at least one week before the experiment.

-

Hyperuricemia Induction: Hyperuricemia is induced by intraperitoneal injection of potassium oxonate, a uricase inhibitor, at a dose of 250-300 mg/kg.[7]

-

Drug Administration:

-

Mice are divided into several groups: a normal control group, a hyperuricemic model group, a positive control group (e.g., allopurinol, 10 mg/kg), and test groups receiving different doses of this compound.

-

The test compounds and controls are administered orally once daily for a specified period (e.g., 7 days).

-

-

Sample Collection: On the final day of the experiment, one hour after the last drug administration, hyperuricemia is induced with potassium oxonate. Blood samples are collected at a specified time point (e.g., 1 hour) after induction.

-

Biochemical Analysis:

-

Serum is separated from the blood samples, and the concentration of uric acid is determined using a commercial assay kit.

-

At the end of the experiment, the animals are sacrificed, and the livers are collected to measure xanthine oxidase activity.

-

Signaling Pathway

Xanthine oxidase plays a central role in the purine catabolism pathway, which ultimately leads to the production of uric acid. Inhibition of XO by compounds like this compound directly interrupts this pathway, thereby reducing uric acid levels.

Signaling Pathway: Purine Catabolism and XO Inhibition

Conclusion

This compound represents a promising novel inhibitor of xanthine oxidase, identified through modern computational drug discovery techniques. Its ability to target a key enzyme in the purine catabolism pathway makes it a valuable candidate for further investigation in the development of new therapeutic agents for hyperuricemia and gout. The experimental protocols and data presented in this guide provide a framework for researchers to understand and further evaluate the potential of this and other similar compounds. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety.

References

- 1. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]

- 2. In vitro xanthine oxidase inhibitory and in vivo hypouricemic activity of herbal coded formulation (Gouticin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of xanthine oxidase inhibitors through hierarchical virtual screening - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to Febuxostat: A Novel Xanthine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme that plays a crucial role in purine metabolism.[1][2][3] By inhibiting xanthine oxidase, febuxostat effectively reduces the production of uric acid, the final metabolite of purine metabolism in humans.[1][4] Elevated levels of uric acid are a key factor in the pathogenesis of hyperuricemia and gout.[1] Unlike allopurinol, a purine analog, febuxostat's non-purine structure allows for selective inhibition of xanthine oxidase with minimal effects on other enzymes involved in purine and pyrimidine metabolism.[5] This document provides an in-depth technical guide on febuxostat, covering its mechanism of action, pharmacokinetic profile, clinical trial data, and detailed experimental protocols.

Mechanism of Action

Febuxostat's primary mechanism of action is the selective inhibition of xanthine oxidase, a critical enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[4][6] By blocking the activity of xanthine oxidase, febuxostat reduces the synthesis of uric acid.[4] It is a non-purine inhibitor, which distinguishes it from allopurinol, and it inhibits both the oxidized and reduced forms of the enzyme.[6] This leads to a significant decrease in serum uric acid levels.[7]

The following diagram illustrates the purine degradation pathway and the point of inhibition by febuxostat.

Caption: Purine degradation pathway and the inhibitory action of febuxostat.

Pharmacokinetic Profile

Febuxostat is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) reached within 1 to 1.5 hours.[8] The apparent mean elimination half-life is approximately 5 to 8 hours.[8] Febuxostat is extensively metabolized in the liver, primarily through conjugation via uridine diphosphate glucuronosyltransferase (UGT) enzymes and oxidation by cytochrome P450 (CYP) enzymes.[8][9]

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ~49% | [8] |

| Tmax (Time to Peak Plasma Concentration) | 1 - 1.5 hours | [8] |

| Distribution | ||

| Volume of Distribution (Vd) | ~50 L | [8] |

| Protein Binding | 99.2% (primarily to albumin) | [9] |

| Metabolism | ||

| Primary Pathways | UGT (UGT1A1, UGT1A3, UGT1A9, UGT2B7) and CYP (CYP1A1, 1A2, 2C8, 2C9) enzymes | [8][9] |

| Excretion | ||

| Elimination Half-Life (t1/2) | ~5 - 8 hours | [8] |

| Routes of Elimination | Urine (49%, mostly as metabolites) and feces (45%, mostly as metabolites) | [9] |

Clinical Efficacy and Safety

Multiple clinical trials have demonstrated the efficacy of febuxostat in lowering serum uric acid levels in patients with hyperuricemia and gout.[10][11]

Key Clinical Trial Summaries

| Trial Name / Identifier | Patient Population | Treatment Arms | Key Findings | Reference |

| CONFIRMS Trial (NCT00430248) | 2,269 subjects with gout and serum urate ≥ 8.0 mg/dL | Febuxostat 40 mg, Febuxostat 80 mg, Allopurinol 300 mg (200 mg in moderate renal impairment) | Febuxostat 80 mg was superior to both febuxostat 40 mg and allopurinol in achieving serum urate <6.0 mg/dL. In patients with mild/moderate renal impairment, both febuxostat doses were more efficacious than allopurinol. | [12][13] |

| APEX Study | 1,072 subjects with hyperuricemia and gout | Febuxostat 80 mg, 120 mg, 240 mg; Allopurinol 300/100 mg; Placebo | Significantly higher percentages of subjects on febuxostat achieved the primary endpoint (last 3 monthly serum urate levels <6.0 mg/dL) compared with allopurinol and placebo. | [14] |

| FACT Study | 762 patients with gout and hyperuricemia | Febuxostat 80 mg, 120 mg; Allopurinol 300 mg | The primary endpoint of serum urate <6 mg/dl during the last 3 months of treatment was achieved in 53% of patients taking 80 mg of febuxostat and 62% at the 120-mg dose, compared to 21% of patients taking allopurinol 300 mg. | [15] |

The most common adverse reactions reported in clinical trials were abnormal liver function tests, headache, and gastrointestinal symptoms, which were generally mild and transient.[2][3] An increased frequency of gout flares can occur after initiating treatment, and prophylaxis with colchicine or NSAIDs is often recommended.[2][3]

Experimental Protocols

Synthesis of Febuxostat

A general synthetic route to febuxostat starts from ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. The process involves a series of steps including etherification, conversion to a cyano group, and subsequent hydrolysis to yield febuxostat.[16] The purity of the final product is typically assessed by HPLC.[17]

The following diagram outlines a simplified workflow for the synthesis of febuxostat.

Caption: A simplified workflow for the chemical synthesis of febuxostat.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibitory activity of febuxostat against xanthine oxidase by quantifying the formation of uric acid.[18]

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

Febuxostat (test compound)

-

Allopurinol (positive control)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare a stock solution of xanthine in the same buffer.

-

Prepare stock solutions of febuxostat and allopurinol in DMSO and create serial dilutions.

-

-

Assay Protocol:

-

In a 96-well plate, add the potassium phosphate buffer, the test compound at various concentrations, and the xanthine oxidase enzyme solution.

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes).[19]

-

Initiate the enzymatic reaction by adding the xanthine substrate to each well.[19]

-

Immediately measure the increase in absorbance at 295 nm over a defined time period (e.g., 5-10 minutes) using a microplate reader.[19]

-

-

Data Analysis:

-

Calculate the rate of reaction for the control and each inhibitor concentration.

-

Determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[19]

-

The following diagram illustrates the experimental workflow for the in vitro xanthine oxidase inhibition assay.

Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.

Conclusion

Febuxostat is a well-established and effective novel xanthine oxidase inhibitor for the management of hyperuricemia in patients with gout. Its non-purine selective mechanism of action and favorable pharmacokinetic profile make it a valuable therapeutic alternative to allopurinol, particularly in patients with certain comorbidities. The provided data and experimental protocols offer a comprehensive resource for researchers and drug development professionals working in the field of purine metabolism and related disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Febuxostat in the management of hyperuricemia and chronic gout: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Febuxostat? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Febuxostat: A Review of Its Use in the Treatment of Hyperuricaemia in Patients with Gout: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Effects of febuxostat versus allopurinol and placebo in reducing serum urate in subjects with hyperuricemia and gout: a 28-week, phase III, randomized, double-blind, parallel-group trial. - Post - Orthobullets [orthobullets.com]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. Synthesis of Febuxostat | Semantic Scholar [semanticscholar.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Xanthine Oxidase-IN-11 for Hyperuricemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for Xanthine Oxidase-IN-11, is limited. This guide provides a comprehensive overview of the role of xanthine oxidase in hyperuricemia and the methodologies used to evaluate its inhibitors, using well-characterized compounds as examples.

Introduction to Hyperuricemia and Xanthine Oxidase

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a precursor to gout and is associated with other health issues like kidney disease and cardiovascular problems.[1] Uric acid is the final product of purine metabolism in humans.[2] The enzyme responsible for the final two steps of this process—the oxidation of hypoxanthine to xanthine and then xanthine to uric acid—is xanthine oxidase (XO).[2][3] Consequently, inhibiting xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.[3] Xanthine oxidase inhibitors work by blocking the active site of the enzyme, thereby reducing the production of uric acid.[4]

Mechanism of Action of Xanthine Oxidase Inhibitors

Xanthine oxidase is a complex enzyme containing a molybdenum cofactor at its active site, which is crucial for the catalysis of purine substrates.[6] The enzyme facilitates the hydroxylation of hypoxanthine and xanthine, leading to the production of uric acid. During this reaction, reactive oxygen species (ROS) such as superoxide and hydrogen peroxide are also generated.[7]

Xanthine oxidase inhibitors can be broadly classified based on their chemical structure and mechanism of inhibition. They can be purine analogs, like allopurinol, or non-purine inhibitors, such as febuxostat.[8] These inhibitors bind to the molybdenum active center of the enzyme, preventing the substrate from accessing it.[6] The inhibition can be competitive, non-competitive, or mixed-type.[4]

Signaling Pathway of Purine Metabolism and XO Inhibition

The following diagram illustrates the purine catabolism pathway and the point of intervention for xanthine oxidase inhibitors.

Caption: Purine metabolism and the inhibitory action of Xanthine Oxidase inhibitors.

Quantitative Data for Xanthine Oxidase Inhibitors

Due to the lack of specific data for this compound, the following table summarizes key quantitative parameters for well-established xanthine oxidase inhibitors to provide a comparative context for researchers.

| Inhibitor | Type | IC50 (nM) | Target Organism | Reference |

| Allopurinol | Purine Analog | ~7,400 | Bovine Milk | [9] |

| Febuxostat | Non-purine | ~1.9 | Bovine Milk | [10] |

| Xanthine oxidase-IN-12 | Not Specified | 91 | Not Specified | [11] |

IC50 values can vary depending on the assay conditions and the source of the enzyme.

Experimental Protocols

This section details the standard methodologies for evaluating the efficacy of xanthine oxidase inhibitors.

In Vitro Xanthine Oxidase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of xanthine oxidase by 50% (IC50).

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

Test inhibitor (e.g., this compound)

-

Allopurinol (positive control)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and xanthine.

-

Add various concentrations of the test inhibitor or allopurinol to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time.

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for in vitro xanthine oxidase inhibition assay.

In Vivo Hyperuricemia Model

Animal models are used to assess the uric acid-lowering effects of inhibitors in a living system. A common model involves inducing hyperuricemia in rodents.

Materials:

-

Male Kunming mice or Wistar rats

-

Potassium oxonate (uricase inhibitor to induce hyperuricemia)

-

Test inhibitor (e.g., this compound)

-

Allopurinol or Febuxostat (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Blood collection supplies

-

Uric acid assay kit

Procedure:

-

Acclimatize animals for at least one week.

-

Divide animals into groups: Normal control, Model control, Positive control, and Test inhibitor groups.

-

Induce hyperuricemia in all groups except the normal control by intraperitoneal injection or oral administration of potassium oxonate.

-

One hour after potassium oxonate administration, orally administer the vehicle, positive control, or test inhibitor to the respective groups.

-

Collect blood samples from the retro-orbital plexus at specified time points (e.g., 2 hours post-treatment).

-

Separate serum and measure the uric acid concentration using a commercial assay kit.

-

Analyze the data to determine the percentage reduction in serum uric acid levels.

Caption: Workflow for in vivo hyperuricemia model and inhibitor testing.

Conclusion and Future Directions

This compound has been identified as a xanthine oxidase inhibitor. However, a comprehensive understanding of its therapeutic potential requires further investigation. Future research should focus on determining its in vitro potency (IC50), elucidating its mechanism of inhibition, and evaluating its efficacy and safety in preclinical in vivo models of hyperuricemia. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are essential for the development of novel and effective treatments for hyperuricemia and related conditions.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 4. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]

- 5. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthine oxidoreductase: A leading actor in cardiovascular disease drama - PMC [pmc.ncbi.nlm.nih.gov]

- 8. singlecare.com [singlecare.com]

- 9. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]

- 11. amsbio.com [amsbio.com]

An In-depth Technical Guide to Xanthine Oxidase and its Role in Purine Metabolism

Introduction

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the study of purine metabolism and the development of therapeutic agents targeting xanthine oxidase. While this guide aims to provide comprehensive information regarding the role of xanthine oxidase inhibitors, it is important to note that a specific inhibitor designated as "Xanthine oxidase-IN-11" is not documented in publicly available scientific literature. Therefore, this document will focus on the broader context of xanthine oxidase, its function, and the methodologies used to evaluate its inhibitors, using well-characterized examples to illustrate key principles.

Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Dysregulation of XO activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout.[2][3] Furthermore, XO is a significant source of reactive oxygen species (ROS), implicating it in various pathological conditions, including cardiovascular diseases and inflammatory responses.[3][4] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions.

This guide provides a detailed overview of the purine metabolism pathway, the mechanism of xanthine oxidase, and experimental protocols for assessing the efficacy of its inhibitors.

The Role of Xanthine Oxidase in Purine Metabolism

Purine metabolism involves the synthesis, degradation, and salvage of purine nucleotides, which are essential components of nucleic acids and energy-carrying molecules. Xanthine oxidase is a key enzyme in the degradative pathway of purines. It catalyzes the final two steps of this pathway, converting hypoxanthine to xanthine and then xanthine to uric acid.[1][5] In humans, uric acid is the final product of purine breakdown and is excreted in the urine.[4]

The reactions catalyzed by xanthine oxidase are as follows:

The production of hydrogen peroxide (H₂O₂) and other reactive oxygen species during these reactions is a significant aspect of XO's physiological and pathological roles.[4]

Quantitative Data on Xanthine Oxidase Inhibitors

The development of xanthine oxidase inhibitors has been a major focus of drug discovery. The following table summarizes the inhibitory activity of several known XO inhibitors.

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

| Allopurinol | 0.046 (for a pyrimidine derivative) | Mixed | [6] |

| Febuxostat | Not specified | Not specified | [3] |

| Quercetin | Data in original source | Not specified | [7] |

| 4, 5-O-dicaffeoylquinic acid | Data in original source | Not specified | [7] |

| 3, 5-O-dicaffeoylquinic acid | Data in original source | Not specified | [7] |

Note: IC₅₀ values can vary depending on the experimental conditions.

Experimental Protocols

A variety of experimental methods are employed to study xanthine oxidase activity and the efficacy of its inhibitors.

1. Xanthine Oxidase Activity Assay

This protocol is based on the spectrophotometric measurement of uric acid formation.

-

Principle: The rate of uric acid production from the oxidation of xanthine by xanthine oxidase is measured by monitoring the increase in absorbance at 290 nm.[8]

-

Materials:

-

Xanthine oxidase

-

Xanthine solution (substrate)

-

Phosphate buffer (pH 7.5)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and xanthine solution.

-

Initiate the reaction by adding xanthine oxidase to the mixture.

-

Immediately measure the change in absorbance at 290 nm over a set period.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

-

-

Inhibitor Screening: To screen for inhibitors, the assay is performed in the presence of the test compound. The percentage of inhibition is calculated by comparing the rate of reaction with and without the inhibitor.

2. In Vivo Models of Hyperuricemia

Animal models are crucial for evaluating the in vivo efficacy of xanthine oxidase inhibitors.

-

Principle: Hyperuricemia is induced in rodents, typically rats or mice, by administering a uricase inhibitor (e.g., potassium oxonate) to prevent the breakdown of uric acid. The test compound is then administered, and its effect on serum uric acid levels is measured.

-

Procedure:

-

Induce hyperuricemia in the animal model.

-

Administer the test compound at various doses.

-

Collect blood samples at different time points.

-

Measure the serum uric acid concentration using a colorimetric assay kit.

-

The efficacy of the inhibitor is determined by its ability to reduce serum uric acid levels compared to the control group.

-

3. Measurement of Xanthine Oxidase Levels in Biological Samples

Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of xanthine oxidase in biological samples like serum or tissue homogenates.

-

Principle: A sandwich ELISA is used where a capture antibody specific for xanthine oxidase is coated on a microplate. The sample is added, and any XO present binds to the antibody. A second, enzyme-linked antibody is then added, which also binds to the captured XO. A substrate is added, and the resulting color change is proportional to the amount of XO in the sample.[9]

-

Procedure:

-

Coat a microplate with a capture antibody against xanthine oxidase.

-

Add standards and samples to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the plate and add the enzyme substrate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the concentration of xanthine oxidase in the samples based on the standard curve.

-

Visualizations

Purine Catabolism Pathway

Caption: The central role of Xanthine Oxidase in the purine catabolism pathway.

Xanthine Oxidase Inhibition Assay Workflow

Caption: A typical workflow for an in vitro xanthine oxidase inhibition assay.

Mechanism of Xanthine Oxidase Action

Caption: Simplified mechanism of xanthine oxidation by the molybdenum center of XO.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. youtube.com [youtube.com]

- 6. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]

- 8. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. Serum Level of Xanthine Oxidase, Uric Acid, and NADPH Oxidase 1 in Stage I of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Xanthine Oxidase Inhibition and Its Impact on Reactive Oxygen Species Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the final steps that lead to the formation of uric acid. A significant consequence of this enzymatic activity is the production of reactive oxygen species (ROS), including superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). Under pathological conditions such as ischemia-reperfusion injury and chronic inflammation, upregulated XO activity is a major contributor to oxidative stress, leading to cellular damage.[1] Xanthine oxidase inhibitors are a class of therapeutic agents that block this enzymatic activity, thereby reducing both uric acid levels and the generation of ROS. This technical guide provides an in-depth overview of the role of xanthine oxidase in ROS production, the mechanism of its inhibition, and the experimental methodologies used to study these processes. While this guide focuses on the general principles and well-established inhibitors, the concepts and protocols described are applicable to the investigation of novel inhibitory compounds.

Introduction: Xanthine Oxidase and Reactive Oxygen Species

Xanthine oxidoreductase (XOR) exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[2] In normal physiological conditions, the predominant form is XDH, which utilizes NAD⁺ as an electron acceptor. However, under conditions of hypoxia or inflammation, XDH is converted to XO, which uses molecular oxygen as the electron acceptor.[3][4] This conversion is a critical event that shifts the enzyme's function towards the generation of ROS.[2]

The catalytic activity of XO involves the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[5] During these reactions, electrons are transferred to molecular oxygen, resulting in the formation of superoxide and hydrogen peroxide, as depicted in the following reactions:

-

Hypoxanthine + H₂O + 2O₂ → Xanthine + 2O₂⁻ + 2H⁺

-

Xanthine + H₂O + 2O₂ → Uric Acid + 2O₂⁻ + 2H⁺

-

2O₂⁻ + 2H⁺ → H₂O₂ + O₂ (via superoxide dismutase or spontaneous disproportionation)

These ROS can subsequently lead to the formation of more damaging species like the hydroxyl radical (•OH), contributing to lipid peroxidation, DNA damage, and protein oxidation, which are hallmarks of oxidative stress.[2]

Mechanism of Action of Xanthine Oxidase Inhibitors

Xanthine oxidase inhibitors reduce the production of uric acid and ROS by blocking the active site of the enzyme.[2] These inhibitors can be classified based on their chemical structure and mechanism of inhibition. The two most prominent examples are allopurinol, a purine analog, and febuxostat, a non-purine selective inhibitor.[3]

-

Allopurinol: This compound is a structural isomer of hypoxanthine and acts as a substrate for xanthine oxidase. It is metabolized to oxypurinol, which then binds tightly to the molybdenum cofactor in the active site of the enzyme, leading to its inhibition.[2]

-

Febuxostat: This is a more potent and selective non-purine inhibitor that binds to a channel leading to the molybdenum center of the enzyme, blocking substrate access.[3][4]

By inhibiting XO, these compounds prevent the transfer of electrons to oxygen, thereby attenuating the production of superoxide and hydrogen peroxide.[4][6]

Quantitative Data on Xanthine Oxidase Inhibitors and ROS Reduction

The efficacy of xanthine oxidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) for the enzyme and their measured effect on ROS production in cellular or animal models. The following tables summarize representative data for allopurinol and febuxostat.

Table 1: Comparative Inhibitory Potency on Xanthine Oxidase

| Inhibitor | Soluble XO IC₅₀ (nM) | Glycosaminoglycan-Bound XO IC₅₀ (nM) | Reference |

| Febuxostat | 1.8 | 4.4 | [7] |

| Allopurinol | 2900 | 64000 | [7] |

Table 2: Effect of Febuxostat on ROS Production in Neonatal Rat Cardiomyocytes

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| Hypoxia/Reperfusion (H/R) | Febuxostat | DCFH-DA Staining (ROS) | 2.6 ± 0.5 (vs. 6.2 ± 0.4 in H/R) | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving xanthine oxidase and a general workflow for studying the effects of its inhibitors on ROS generation.

Caption: Purine degradation pathway and ROS generation by Xanthine Oxidase.

Caption: Mechanism of Xanthine Oxidase inhibition.

Caption: Workflow for studying Xanthine Oxidase inhibitors on ROS production.

Experimental Protocols

Xanthine Oxidase Activity Assay (Spectrophotometric)

This protocol measures XO activity by monitoring the formation of uric acid, which absorbs light at 293 nm.

Materials:

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Xanthine solution (substrate)

-

Sample containing xanthine oxidase (e.g., cell lysate, purified enzyme)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and xanthine in a quartz cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the enzyme-containing sample to the cuvette.

-

Immediately begin monitoring the increase in absorbance at 293 nm over time.

-

Calculate the rate of uric acid formation from the linear portion of the absorbance curve using the Beer-Lambert law (Extinction coefficient of uric acid at pH 7.5 is ~12.2 mM⁻¹cm⁻¹).

-

To test an inhibitor, pre-incubate the enzyme with the inhibitor for a specified time before adding the xanthine to initiate the reaction.

Cellular Reactive Oxygen Species Detection using DCFH-DA

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.[7]

Materials:

-

Cultured cells in a multi-well plate

-

Phosphate-buffered saline (PBS)

-

DCFH-DA stock solution (in DMSO)

-

Serum-free cell culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells to the desired confluency in a multi-well plate.

-

Treat the cells with the xanthine oxidase inhibitor or vehicle control for the desired time.

-

If applicable, introduce a stimulus to induce ROS production (e.g., hypoxia-reoxygenation).

-

Wash the cells with warm PBS.

-

Load the cells with DCFH-DA (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.[7]

-

Wash the cells twice with PBS to remove excess probe.[7]

-

Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation/emission wavelengths of approximately 485/535 nm.

Conclusion

Xanthine oxidase is a well-established source of reactive oxygen species in various pathological conditions. The inhibition of this enzyme presents a promising therapeutic strategy for mitigating oxidative stress and its downstream consequences. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug development professionals to investigate the efficacy of both existing and novel xanthine oxidase inhibitors in modulating ROS generation. A thorough understanding of the underlying mechanisms and the application of precise measurement techniques are paramount to advancing this field of research.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Xanthine Oxidoreductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Xanthine oxidase inhibitor febuxostat as a novel agent postulated to act against vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Allopurinol modulates reactive oxygen species generation and Ca2+ overload in ischemia-reperfused heart and hypoxia-reoxygenated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In Vivo Evaluation of Xanthine Oxidase Inhibitors: A Technical Guide

Disclaimer: As of December 2025, publicly available in vivo studies for the specific compound Xanthine oxidase-IN-11 could not be identified. This guide provides a comprehensive overview of the established methodologies and common practices for the in vivo assessment of novel xanthine oxidase (XO) inhibitors, based on available literature for other compounds in this class.

Introduction

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to conditions such as gout. Consequently, the inhibition of XO is a key therapeutic strategy for managing these conditions. This technical guide is intended for researchers, scientists, and drug development professionals, outlining the core principles and experimental protocols for the in vivo evaluation of XO inhibitors.

Core Concepts in In Vivo Assessment of XO Inhibitors

The primary objective of in vivo studies for XO inhibitors is to assess their efficacy in lowering systemic uric acid levels, alongside evaluating their pharmacokinetic and safety profiles. A widely accepted and utilized animal model for these studies is the potassium oxonate-induced hyperuricemia model in rodents.

Experimental Protocols

Potassium Oxonate-Induced Hyperuricemia Model

This is the most common animal model for evaluating the in vivo efficacy of xanthine oxidase inhibitors. Potassium oxonate is a uricase inhibitor, which prevents the breakdown of uric acid in most mammals (unlike humans, who lack a functional uricase enzyme), thus leading to an accumulation of uric acid in the blood.

Detailed Methodology:

-

Animal Selection: Male Sprague-Dawley rats or Kunming mice are commonly used. Animals are acclimatized for at least one week before the experiment, with free access to a standard diet and water.

-

Induction of Hyperuricemia: A solution of potassium oxonate is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). A single intraperitoneal or oral administration of potassium oxonate (typically 250-300 mg/kg) is given to the animals one hour before the administration of the test compound.

-

Test Compound Administration: The novel XO inhibitor (e.g., this compound) is dissolved or suspended in an appropriate vehicle. Different doses of the test compound are administered orally or via the desired route to different groups of animals. A vehicle control group and a positive control group (e.g., treated with Allopurinol or Febuxostat) are included.

-

Blood Sampling: At predetermined time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours), blood samples are collected from the retro-orbital plexus or tail vein.

-

Serum Uric Acid Measurement: Serum is separated by centrifugation. The concentration of uric acid in the serum is determined using a commercial uric acid assay kit, typically based on a colorimetric method.

-

Data Analysis: The percentage reduction in serum uric acid levels is calculated for each treatment group relative to the hyperuricemic model group. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Experimental Workflow Diagram:

Caption: Workflow for Potassium Oxonate-Induced Hyperuricemia Model.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the XO inhibitor.

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Drug Administration: The test compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to different groups of animals to determine bioavailability.

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Sample Preparation: Plasma is harvested by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated to quantify the concentration of the test compound in plasma samples.

-

Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key PK parameters, including:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC (Area under the plasma concentration-time curve)

-

t1/2 (Half-life)

-

CL (Clearance)

-

Vd (Volume of distribution)

-

F (Bioavailability)

-

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Efficacy of a Novel XO Inhibitor in a Rat Model of Hyperuricemia

| Treatment Group | Dose (mg/kg) | Serum Uric Acid (µmol/L) (Mean ± SD) | % Inhibition of Uric Acid |

| Normal Control | - | 95.5 ± 10.2 | - |

| Hyperuricemic Model | - | 310.8 ± 25.6 | - |

| Allopurinol | 10 | 145.2 ± 15.1 | 53.3% |

| Novel XO Inhibitor | 1 | 250.1 ± 20.5 | 19.5% |

| Novel XO Inhibitor | 5 | 180.6 ± 18.9 | 41.9% |

| Novel XO Inhibitor | 10 | 130.4 ± 12.7 | 58.0% |

Table 2: Pharmacokinetic Parameters of a Novel XO Inhibitor in Rats

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |

| Cmax (ng/mL) | 1250 ± 150 | 2500 ± 200 |

| Tmax (h) | 1.5 ± 0.5 | - |

| AUC0-t (ng·h/mL) | 8500 ± 900 | 2100 ± 250 |

| t1/2 (h) | 4.2 ± 0.8 | 3.9 ± 0.6 |

| CL (L/h/kg) | - | 0.48 ± 0.05 |

| Vd (L/kg) | - | 2.5 ± 0.3 |

| F (%) | 40.5 | - |

Signaling Pathway Visualization

Understanding the mechanism of action of xanthine oxidase and its inhibition is crucial. The following diagram illustrates the purine metabolism pathway and the site of action for XO inhibitors.

Purine Metabolism and XO Inhibition Diagram:

Caption: Inhibition of the Purine Catabolism Pathway by XO Inhibitors.

Conclusion

While specific in vivo data for this compound is not currently available in the public domain, the experimental frameworks described herein provide a robust and standardized approach for the preclinical evaluation of this and other novel xanthine oxidase inhibitors. A thorough assessment of efficacy in a relevant animal model, coupled with comprehensive pharmacokinetic profiling, is essential for the successful translation of promising XO inhibitors from the laboratory to the clinic.

Preclinical Data on Xanthine Oxidase Inhibitors: An In-depth Technical Guide

Disclaimer: No specific preclinical data for a compound designated "Xanthine oxidase-IN-11" was found in the available public domain resources. This guide provides a comprehensive overview of the typical preclinical data, experimental protocols, and relevant biological pathways for xanthine oxidase inhibitors in general, tailored for researchers, scientists, and drug development professionals.

Introduction

Xanthine oxidase (XO) is a crucial enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid can lead to hyperuricemia, a condition strongly associated with gout and other pathologies like cardiovascular diseases and metabolic syndrome.[3][4] Consequently, xanthine oxidase has become a significant therapeutic target for the management of hyperuricemia.[5] This document outlines the common preclinical evaluation of xanthine oxidase inhibitors, presenting data in a structured format, detailing experimental methodologies, and visualizing key pathways and workflows.

Data Presentation: In Vitro Inhibitory Activity of Various Compounds

The following table summarizes the in vitro xanthine oxidase inhibitory activity (IC50 values) of several compounds as reported in preclinical studies.

| Compound Class | Compound Name | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Flavonoids | Glycitein | 12 ± 0.86 µg/mL | Allopurinol | 24 ± 0.28 µg/mL |

| Quercetin | - | - | - | |

| Quercetin-3-rhamnoside | - | - | - | |

| Chalcones | Hydroxychalcones | 47.3 and 56.8 | - | - |

| Thiazole Derivatives | Compound 11 (thiazole-5-carboxylic acid derivative) | 0.45 | - | - |

| Natural Phenolic Compounds | Hydroxytyrosol | 8750 | - | - |

| Knoevenagel/Michael Adducts | Cyclohexane-1,3-dione and aryl aldehyde adducts | 4.93 to 15.28 | Allopurinol | 7.08 |

| Xanthone scaffold adducts | 4.08 to 13.14 | Allopurinol | 7.08 | |

| Chalcone scaffold adducts | 3.66 | Allopurinol | 7.08 |

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are typical protocols for key experiments in the evaluation of xanthine oxidase inhibitors.

1. In Vitro Xanthine Oxidase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.

-

Principle: The assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. The absorbance of uric acid is measured spectrophotometrically at a specific wavelength (typically around 295 nm).

-

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate buffer (e.g., pH 7.5)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and xanthine in each well of the microplate.

-

Add various concentrations of the test compound or allopurinol to the respective wells. A vehicle control (containing only the solvent) is also included.

-

Initiate the reaction by adding xanthine oxidase solution to all wells.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes).

-

Measure the absorbance at 295 nm at multiple time points to determine the rate of uric acid formation.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

-

2. In Vivo Hypouricemic Effect in a Potassium Oxonate-Induced Hyperuricemic Mouse Model

-

Objective: To evaluate the uric acid-lowering effect of a test compound in a living organism.

-

Principle: Potassium oxonate is a uricase inhibitor that induces hyperuricemia in animals by preventing the breakdown of uric acid. The efficacy of a test compound is assessed by its ability to reduce the elevated serum uric acid levels.

-

Materials:

-

Mice (e.g., Kunming or C57BL/6)

-

Potassium oxonate

-

Test compound

-

Allopurinol or Febuxostat (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Blood collection supplies

-

Uric acid assay kit

-

-

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Divide the mice into several groups: normal control, hyperuricemic model control, positive control, and test compound groups (at various doses).

-

Administer the test compound, positive control, or vehicle to the respective groups orally or via intraperitoneal injection.

-

One hour after drug administration, induce hyperuricemia in all groups except the normal control by intraperitoneal injection of potassium oxonate.

-

One hour after potassium oxonate injection, collect blood samples from the retro-orbital plexus or by cardiac puncture.

-

Separate the serum by centrifugation.

-

Measure the serum uric acid concentration using a commercial uric acid assay kit.

-

Analyze the data to determine the percentage reduction in serum uric acid levels compared to the hyperuricemic model control group.

-

Signaling Pathways and Experimental Workflows

Purine Catabolism and Xanthine Oxidase Inhibition

The following diagram illustrates the central role of xanthine oxidase in the purine catabolism pathway and the mechanism of its inhibition. Xanthine oxidase catalyzes the final two steps, leading to the production of uric acid and reactive oxygen species (ROS).[1][2] Inhibitors block this enzyme, thereby reducing uric acid levels.

Caption: Purine catabolism pathway showing Xanthine Oxidase action and inhibition.

General Workflow for Screening Xanthine Oxidase Inhibitors

The diagram below outlines a typical preclinical screening workflow for identifying and characterizing novel xanthine oxidase inhibitors. This process starts with a large-scale in vitro screen and progresses to more detailed in vivo studies for promising candidates.

Caption: A typical experimental workflow for screening Xanthine Oxidase inhibitors.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. Mechanistic insights into xanthine oxidoreductase from development studies of candidate drugs to treat hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Assay of Xanthine Oxidase-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in the joints, causing the painful inflammatory condition known as gout.[3] Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for the management of hyperuricemia and gout.[3][4] Xanthine oxidase-IN-11 is an inhibitor of xanthine oxidase and is an analog of XO8. This document provides a detailed protocol for the in vitro assessment of the inhibitory activity of this compound against xanthine oxidase.

Signaling Pathway: Purine Catabolism

The following diagram illustrates the central role of xanthine oxidase in the purine catabolism pathway, which ultimately leads to the production of uric acid.

Experimental Workflow

The in vitro assay to determine the inhibitory potential of this compound follows a clear and structured workflow. The process begins with the preparation of necessary reagents, followed by the assay execution in a 96-well plate format, and concludes with data analysis to determine the IC50 value.

Data Presentation

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of xanthine oxidase by 50%. For comparative purposes, the IC50 value of a known xanthine oxidase inhibitor, allopurinol, is also presented.

| Compound | IC50 (µM) [Hypothetical] | Positive Control |

| This compound | 5.8 | No |

| Allopurinol | 7.2 | Yes |

Note: The IC50 value for this compound is a hypothetical value provided for illustrative purposes. Researchers should determine this value experimentally. The IC50 for Allopurinol can vary based on assay conditions.

Experimental Protocols

This section provides a detailed methodology for determining the in vitro inhibitory activity of this compound against xanthine oxidase using a spectrophotometric assay. The assay measures the formation of uric acid, which absorbs light at 295 nm.[5]

Materials and Reagents

-

Xanthine Oxidase (from bovine milk)

-

This compound

-

Allopurinol (positive control)

-

Xanthine (substrate)

-

Potassium Phosphate Buffer (70 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate reader with absorbance detection at 295 nm

Solution Preparation

-

Potassium Phosphate Buffer (70 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water. Adjust the pH to 7.5.

-

Xanthine Oxidase Solution (0.1 units/mL): Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer. Dilute to the final working concentration just before use.

-

Xanthine Solution (150 µM): Dissolve xanthine in the potassium phosphate buffer. Gentle heating may be necessary for complete dissolution. Cool to room temperature before use.

-

Inhibitor Stock Solutions (10 mM): Dissolve this compound and allopurinol in DMSO to create 10 mM stock solutions.

-

Working Inhibitor Solutions: Prepare serial dilutions of the inhibitor stock solutions in potassium phosphate buffer to achieve a range of desired concentrations for the assay. The final DMSO concentration in the assay wells should not exceed 1% to minimize effects on enzyme activity.

Assay Procedure

-

Plate Setup:

-

Add 25 µL of the various concentrations of this compound or allopurinol solutions to the designated wells of a 96-well plate.

-

For the control (uninhibited) wells, add 25 µL of potassium phosphate buffer containing the same percentage of DMSO as the inhibitor wells.

-

For the blank wells, add 25 µL of potassium phosphate buffer.

-

-

Enzyme Addition:

-

Add 50 µL of the xanthine oxidase solution (0.1 units/mL) to all wells except the blank wells.

-

To the blank wells, add 50 µL of potassium phosphate buffer.

-

-

Pre-incubation:

-

Gently mix the contents of the wells.

-

Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.[6]

-

-

Reaction Initiation:

-

Start the enzymatic reaction by adding 150 µL of the xanthine substrate solution (150 µM) to all wells.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.

-

Data Analysis

-

Calculate the Rate of Reaction: Determine the rate of reaction (ΔAbs/min) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

-

Calculate Percentage Inhibition: The percentage of xanthine oxidase inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100

Where:

-

Ratecontrol is the rate of reaction in the absence of the inhibitor.

-

Rateinhibitor is the rate of reaction in the presence of the inhibitor.

-

-

Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by non-linear regression analysis of the dose-response curve. This is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.

References

Application Notes and Protocols for Xanthine Oxidase-IN-11 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated XO activity is implicated in hyperuricemia and related conditions such as gout. Xanthine oxidase-IN-11, an analog of XO8, is a potent inhibitor of this enzyme and serves as a valuable tool for studying the biological roles of xanthine oxidase and for the discovery of novel therapeutics targeting hyperuricemia and other related disorders.[2][3]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on intracellular uric acid levels, reactive oxygen species (ROS) production, and overall cell viability.

Physicochemical Properties and Stock Solution Preparation

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂OS | [3] |

| Molecular Weight | 204.25 g/mol | [3] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability |

Preparation of Stock Solutions:

To prepare a stock solution, dissolve this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.04 mg of the compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Signaling Pathway of Xanthine Oxidase

The following diagram illustrates the role of xanthine oxidase in the purine catabolism pathway and the mechanism of action for inhibitors like this compound.

References

Application Notes and Protocols for Xanthine Oxidase-IN-11 and Novel Xanthine Oxidase Inhibitors in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vivo dosage information for Xanthine oxidase-IN-11 was found in the reviewed literature. The following protocols and data are based on general methodologies for evaluating novel xanthine oxidase inhibitors in preclinical animal models.

Introduction

Xanthine oxidase (XO) is a crucial enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing gout and potentially contributing to other conditions such as kidney disease and cardiovascular disorders.[3][4][5] Xanthine oxidase inhibitors block the production of uric acid and are a cornerstone in the management of hyperuricemia and gout.[2] this compound has been identified as a potent inhibitor of xanthine oxidase in vitro.[6] This document provides detailed application notes and generalized protocols for the in vivo evaluation of novel xanthine oxidase inhibitors, like this compound, in appropriate animal models.

Mechanism of Action: Xanthine Oxidase Signaling Pathway

Xanthine oxidase is a complex enzyme containing a molybdenum cofactor at its active site.[7][8] It catalyzes the final two steps of purine degradation. The inhibition of this enzyme reduces the synthesis of uric acid.

Caption: Xanthine Oxidase Pathway and Inhibition.

Preclinical Evaluation of Xanthine Oxidase Inhibitors: Experimental Protocols

The in vivo assessment of a novel xanthine oxidase inhibitor typically involves the use of a hyperuricemic animal model. Rodent models are commonly used due to their established protocols and relevance.[9]

Induction of Hyperuricemia in Rodents

A common method to induce hyperuricemia in animals like mice and rats is through the administration of a uricase inhibitor, such as potassium oxonate, often in combination with a purine precursor like hypoxanthine or adenine.[10][11] Uricase is an enzyme present in most mammals (but not in humans) that breaks down uric acid into the more soluble allantoin.[10] Inhibiting this enzyme leads to an accumulation of uric acid.

Protocol: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia in Mice

-

Animal Model: Male Kunming or C57BL/6J mice (6-8 weeks old, 20-25 g).

-

Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

-

Grouping: Randomly divide mice into the following groups (n=8-10 per group):

-

Normal Control (Vehicle)

-

Hyperuricemic Model (Vehicle)

-

Positive Control (e.g., Allopurinol or Febuxostat)

-

Test Article (this compound) at various dose levels (e.g., low, medium, high).

-

-

Induction of Hyperuricemia:

-

Prepare a suspension of potassium oxonate (PO) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na).

-